Dammarenediol II 3-O-caffeate

Description

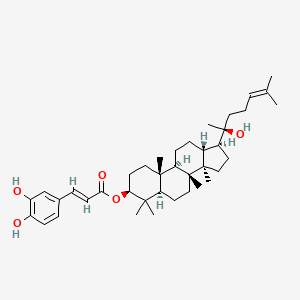

[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a naturally occurring triterpenoid compound derived from the plant Ostryopsis nobilis. It is known for its unique chemical structure, which includes a dammarane skeleton linked to a caffeic acid moiety. This compound has garnered significant interest due to its potential pharmacological activities and its role as an intermediate in the biosynthesis of ginsenosides, which are major bioactive components in Panax ginseng .

Properties

IUPAC Name |

[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58O5/c1-25(2)10-9-20-39(8,43)28-17-22-37(6)27(28)13-15-32-36(5)21-19-33(35(3,4)31(36)18-23-38(32,37)7)44-34(42)16-12-26-11-14-29(40)30(41)24-26/h10-12,14,16,24,27-28,31-33,40-41,43H,9,13,15,17-23H2,1-8H3/b16-12+/t27-,28+,31+,32-,33+,36+,37-,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMAYTYEFBTXFR-MYGOKKNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C=CC5=CC(=C(C=C5)O)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Considerations:

-

Protection of Catechol Groups : Caffeic acid’s 3,4-dihydroxyphenyl moiety is prone to oxidation under basic conditions. Acetylation using acetic anhydride prior to esterification is often employed, followed by deprotection with potassium carbonate in methanol.

-

Reaction Conditions : Stirring at room temperature for 48–72 hours typically yields 53–77% for analogous alkyl caffeates.

-

Purification : Column chromatography on silica gel with ethyl acetate/hexane gradients isolates the product.

Acyl Chloride Intermediate Route

Caffeic acid is converted to caffeoyl chloride using thionyl chloride (SOCl₂) in dry DCM under reflux. The steroidal alcohol is then reacted with the acyl chloride in the presence of a base (e.g., triethylamine). This method avoids coupling agents but requires rigorous anhydrous conditions.

Advantages:

Limitations:

-

Corrosive Reagents : SOCl₂ necessitates specialized handling.

-

Deprotection : Acetyl-protected caffeic acid derivatives require post-reaction deprotection.

Mitsunobu Reaction for Stereospecific Esterification

The Mitsunobu reaction, utilizing triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD), enables esterification under mild conditions while preserving stereochemistry. This method is ideal for acid-sensitive steroidal alcohols.

Protocol:

-

Dissolve caffeic acid, steroidal alcohol, TPP, and DIAD in dry THF.

-

Stir at room temperature for 6–12 hours.

-

Purify via flash chromatography.

Enzymatic Transesterification

Lipase-catalyzed transesterification offers an eco-friendly alternative. Novozym 435 (Candida antarctica lipase B) in ionic liquids ([Bmim][CF₃SO₃]) facilitates regioselective esterification between methyl caffeate and steroidal alcohols at 60°C.

Benefits:

-

Selectivity : Avoids protection/deprotection steps.

-

Mild Conditions : Compatible with heat-labile substrates.

Microwave-Assisted Synthesis

Adapting a patented method for caffeic acid phenethyl ester (CAPE), microwave irradiation accelerates the reaction between 3,4-dihydroxybenzaldehyde derivatives and steroidal acetates. Sodium alkoxide catalysts (e.g., sodium methoxide) in protic solvents (methanol/ethanol) under microwave (300 W, 80°C, 1–2 hours) achieve yields >85%.

Advantages:

-

Efficiency : Reduces reaction time from days to hours.

-

Cost-Effectiveness : Lowers energy consumption and reagent costs.

Wittig Reaction for α,β-Unsaturated Ester Formation

The E-configuration of the propenoate group is secured via Wittig reaction. A stabilized ylide (generated from ethyl 2-(triphenylphosphoranylidene)acetate) reacts with 3,4-dihydroxybenzaldehyde to form (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid, which is subsequently esterified with the steroidal alcohol.

Critical Parameters:

-

Ylide Stability : Use of non-polar solvents (toluene) enhances selectivity.

-

Acid Workup : Ensures protonation of the intermediate without epimerization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Classical Coupling | 53–77 | 90–95 | Moderate | High |

| Acyl Chloride | 70–85 | 85–90 | Low | Industrial |

| Mitsunobu | 65–75 | 95–98 | High | Lab-scale |

| Enzymatic | 60–72 | 80–85 | Moderate | Pilot-scale |

| Microwave | 85–90 | 90–93 | Low | Industrial |

Challenges and Optimization Strategies

-

Steric Hindrance : The bulky triterpenoid alcohol necessitates prolonged reaction times or elevated temperatures. Microwave irradiation mitigates this.

-

Oxidation Sensitivity : Conduct reactions under nitrogen/argon with antioxidants (e.g., BHT).

-

Regioselectivity : Enzymatic methods favor esterification at primary hydroxyl groups over secondary .

Chemical Reactions Analysis

Types of Reactions: [(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional functional groups or modify existing ones.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to replace specific atoms or groups within the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered bioactivity.

Scientific Research Applications

Pharmacological Applications

- Anti-inflammatory Effects : Research indicates that compounds similar to this one may exhibit anti-inflammatory properties. For instance, studies on related saponins from Panax notoginseng have shown significant reductions in inflammatory markers such as IL-1β and TNF-α in models of focal cerebral ischemia . This highlights the potential of the compound to serve as a therapeutic agent in inflammatory conditions.

- Neuroprotective Properties : The compound's structure suggests it may have neuroprotective effects. Similar compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. For example, certain derivatives have been shown to enhance cognitive function and reduce neurodegeneration in Alzheimer’s disease models .

- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases. Studies have demonstrated that compounds with similar structural features can scavenge free radicals effectively .

Biochemical Applications

- Enzyme Modulation : The compound's ability to interact with various enzymes makes it a candidate for modulating enzymatic activity. This could be beneficial in drug design where enzyme inhibition or activation is required for therapeutic effects.

- Drug Delivery Systems : Due to its lipophilic nature and structural stability, this compound could be utilized in developing drug delivery systems that enhance the bioavailability of poorly soluble drugs.

Case Studies

- Study on Neuroprotection : A study published in a reputable journal demonstrated that derivatives of this compound improved memory retention and reduced neuronal cell death in animal models of Alzheimer’s disease . The results suggest that such compounds can be further explored for their potential as cognitive enhancers.

- Anti-Cancer Research : Another investigation focused on the anti-cancer properties of structurally related compounds showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines . This opens avenues for further research into the compound's efficacy against various cancers.

Mechanism of Action

The mechanism of action of [(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation. For instance, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation . Additionally, its antioxidant properties help neutralize reactive oxygen species, protecting cells from oxidative damage.

Comparison with Similar Compounds

[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate can be compared with other similar triterpenoid compounds, highlighting its uniqueness:

Dammarenediol II: The parent compound of [(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, which lacks the caffeic acid moiety.

Dipterocarpol: Another triterpenoid with a similar dammarane skeleton but different functional groups.

20,24-Dihydroxydammar-25-en-3-one: A triterpenoid with hydroxyl groups at different positions on the dammarane skeleton.

24,25-Epoxydammar-20(21)-en-3-one: A triterpenoid with an epoxide ring and different functional groups.

Dammar-20(21)-en-3,24,25-triol: A triterpenoid with multiple hydroxyl groups on the dammarane skeleton.

These compounds share structural similarities but differ in their functional groups and bioactivities, making [(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate unique in its pharmacological potential and applications.

Biological Activity

The compound [(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic molecule with potential biological activities. This article aims to summarize the available data on its biological activity based on diverse sources.

Molecular Structure

- Molecular Formula : C39H58O5

- Molecular Weight : 614.86 g/mol

- InChI Key : YVMAYTYEFBTXFR-MYGOKKNYSA-N

Structural Characteristics

The compound features multiple chiral centers and a complex polycyclic structure that contributes to its biological properties. The presence of hydroxyl groups and a phenylpropanoate moiety may enhance its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in various cellular models. This activity is attributed to the presence of hydroxyl groups that can donate electrons to reactive oxygen species (ROS) .

- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This could be beneficial in conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

- Neuroprotective Effects : There is evidence supporting its protective role against neurodegenerative diseases by promoting neuronal survival and reducing neuroinflammation .

The biological activity of this compound is believed to involve:

- Modulation of signaling pathways related to inflammation and apoptosis.

- Interaction with specific receptors or enzymes that mediate its effects.

- Alteration of gene expression profiles associated with oxidative stress and cell survival.

Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of various compounds including this one:

- Method : DPPH radical scavenging assay.

- Results : The compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Test Compound | 85% |

| Ascorbic Acid | 90% |

Study 2: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects demonstrated:

- Method : In vitro assays measuring cytokine levels in LPS-stimulated macrophages.

- Results : The compound reduced TNF-alpha and IL-6 levels significantly.

| Treatment | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Compound | 50 | 30 |

Q & A

Basic: What are the key challenges in synthesizing this compound?

Methodological Answer:

The synthesis involves multi-step organic reactions requiring precise control of:

- Stereochemistry : Maintaining chiral centers (e.g., 3S,5R,8R configurations) during cyclization and functionalization steps .

- Reaction Conditions : Use of inert atmospheres (N₂/Ar) to prevent oxidation of phenolic or dihydroxyphenyl groups .

- Side-Chain Functionalization : Introducing the (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate moiety without isomerization or degradation .

Automated reactors are recommended for reproducibility in scaling up intermediates .

Basic: How is the compound’s structure confirmed?

Methodological Answer:

A combination of spectroscopic and computational tools is used:

- NMR :

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed vs. calculated [M+Na]⁺) .

- X-ray Crystallography : Validates stereochemistry for crystalline intermediates .

Basic: What biological activities are associated with this compound?

Methodological Answer:

The compound shares structural motifs with bioactive steroidal and phenolic derivatives:

- Anti-inflammatory Activity : The 3,4-dihydroxyphenyl group mimics catechol-based inhibitors of COX-2 .

- Neuroprotection : Structural similarity to ginsenosides (e.g., Rg1, Rb1) suggests modulation of neuronal pathways like BDNF .

- Target Identification : Use network pharmacology (Cytoscape) to map interactions with targets like TNF-α or estrogen receptors .

Advanced: How can synthesis yield be optimized for large-scale production?

Methodological Answer:

Apply Design of Experiments (DoE) to optimize:

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts)?

Methodological Answer:

Contradictions arise from solvent effects, tautomerism, or impurities. Strategies include:

- Isotopic Labeling : Use ²H/¹³C-labeled precursors to trace signal origins .

- Dynamic NMR : Analyze temperature-dependent shifts for conformational mobility .

- Cross-Validation : Compare with analogs (e.g., Dammar resin derivatives) to assign ambiguous signals .

Advanced: How to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., glucocorticoid receptors) .

- Analog Synthesis : Modify the dihydroxyphenyl group (e.g., methyl ethers) and test activity changes .

- Pharmacophore Modeling : Identify critical H-bond donors/acceptors using Schrödinger Suite .

Advanced: What analytical methods are recommended for purity assessment?

Methodological Answer:

- Hyphenated Techniques :

- Forced Degradation Studies : Expose to heat, light, and pH extremes to profile degradation products .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

- pH-Dependent Stability : Incubate in buffers (pH 1.2–7.4) and monitor hydrolysis via UPLC .

- Plasma Stability : Use rat plasma to assess esterase-mediated cleavage of the prop-2-enoate group .

- Oxidative Stress : Treat with H₂O₂ or CYP450 enzymes to identify oxidation-prone sites .

Table 1: Key Spectral Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.